N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22-8-9-26-18-7-6-16(12-17(18)20(22)23)21-27(24,25)19-11-14(3)13(2)10-15(19)4/h6-7,10-12,21H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIJTFOESXSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound that belongs to the class of oxazepine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxazepine core is known for its involvement in various pharmacological effects, including anti-cancer and immunomodulatory properties.
Chemical Structure and Properties
The molecular formula of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is with a molecular weight of 404.5 g/mol. The compound features a sulfonamide group attached to a tetrahydrobenzo-fused oxazepine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 404.5 g/mol |
| Structure | Structure |
Anticancer Properties
Research indicates that compounds with similar oxazepine structures can induce differentiation in acute myeloid leukemia (AML) cells. For instance, studies have shown that these compounds can upregulate CD11b expression in certain cell lines, suggesting their potential as therapeutic agents in cancer treatment.
Case Study:
A study involving the derivative of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The findings suggest that modifications at the N-position can enhance the compound's activity against specific cancer types.
Immunomodulatory Effects
The immunomodulatory potential of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide has also been explored. Similar compounds have been shown to modulate immune responses by affecting cytokine production and enhancing macrophage activation. This suggests a broader application in treating inflammatory diseases and enhancing immune responses.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its structural characteristics. The presence of the ethyl substituent and sulfonamide group plays a crucial role in its pharmacological properties. Research indicates that increasing steric bulk at the N-position enhances metabolic stability and biological activity against specific cancer cell lines.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(2-Oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide | Similar oxazepine core | Differentiation of leukemia cells |
| 6-(1H-indazol-6-yl)-N-{4-[2-methyl... | Contains indazole and sulfonamide | Anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A key analogue is 4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922553-62-6, molecular weight 390.5 g/mol) . This compound shares the benzo[f][1,4]oxazepin-7-yl scaffold but differs in the sulfonamide substituents:
Impact of Substituents :
- The ethoxy group in the analogue introduces polarity, which may favor solubility but reduce binding affinity in hydrophobic enzyme pockets.
Pharmacological and Physicochemical Data
Limited experimental data are available for direct comparison. However, inferences can be drawn from analogous sulfonamide derivatives:
- Binding Affinity : Methyl groups in the target compound may stabilize hydrophobic interactions with target proteins (e.g., cyclooxygenase-2), as seen in celecoxib analogues .
- Metabolic Stability : Bulkier trimethyl groups could slow hepatic metabolism compared to the ethoxy analogue, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
